Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate
Description
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8/h3-6,10,12-13H,7H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGVQUKFXIDBNH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553001 | |
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70963-39-2 | |
| Record name | Methyl N-methyl-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Catalysis
Asymmetric hydrogenation or enzymatic resolution methods are employed to establish the (2S) configuration. For example, chiral catalysts like Rhodium-DuPhos complexes enable enantioselective reduction of α,β-unsaturated esters to yield the desired stereochemistry.
Chiral Pool Synthesis
Starting from naturally occurring chiral precursors, such as L-tyrosine derivatives, allows retention of stereochemistry. The hydroxyl group of tyrosine’s phenyl ring is protected, followed by reductive amination to introduce the methylamino group.
Kinetic Resolution
Racemic mixtures are resolved using chiral acids or bases. For instance, diastereomeric salt formation with (R)- or (S)-mandelic acid can isolate the (2S) enantiomer.
Stepwise Preparation Methods
Protection of the 4-Hydroxyphenyl Group
The phenolic hydroxyl group is highly reactive and requires protection during synthesis. Common protecting groups include:
The TBS group is preferred for its stability under basic and acidic conditions.
Formation of the Methylamino Group
Reductive amination is widely used to introduce the methylamino moiety:
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Substrate Preparation : React 3-(4-hydroxyphenyl)-2-oxopropanoic acid with methylamine in methanol.
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Reduction : Use sodium cyanoborohydride (NaBH₃CN) at pH 6–7 to selectively reduce the imine intermediate.
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Esterification : Treat the resulting amine with methanol and thionyl chloride (SOCl₂) to form the methyl ester.
Reaction Conditions :
Enzymatic Resolution
Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze the (2R)-ester enantiomer, leaving the (2S)-ester intact.
Chiral Auxiliary Approach
Use of (S)-proline-derived auxiliaries ensures stereochemical control during alkylation:
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Auxiliary Attachment : Couple 4-hydroxyphenylpropanoic acid to (S)-prolinol.
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Alkylation : Introduce the methylamino group via Mitsunobu reaction.
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Cleavage : Remove the auxiliary via hydrolysis to yield the (2S)-configured product.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates for reductive amination, while non-polar solvents (toluene) enhance enantioselectivity in asymmetric hydrogenation.
Chemical Reactions Analysis
Types of Reactions: Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce an alcohol or amine derivative.
Scientific Research Applications
Pharmaceutical Applications
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate has shown potential as a drug candidate due to its various biological activities:
- Anti-inflammatory Properties: Research indicates that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Neurotransmitter Modulation: Studies suggest that it can influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders .
- Antioxidant Effects: The hydroxyl group contributes to its antioxidant properties, which can protect cells from oxidative stress.
Biochemical Studies
This compound is utilized in biochemical research to explore its interactions with biological macromolecules:
- Protein Interactions: Investigations focus on how this compound interacts with proteins involved in neurotransmission and inflammation pathways. Understanding these interactions can provide insights into its therapeutic mechanisms.
- Enzyme Reactions: It serves as a substrate or inhibitor in enzyme kinetics studies, helping elucidate metabolic pathways.
Material Science
In material science, this compound is explored for its potential use in developing new materials:
- Polymer Chemistry: The compound can act as a building block for synthesizing polymers with specific functional properties, such as enhanced solubility or biocompatibility.
- Nanotechnology: Its unique properties may contribute to the development of nanomaterials for drug delivery systems, improving bioavailability and targeting efficiency.
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered at specific dosages. This finding supports its potential use as an anti-inflammatory agent in clinical settings.
Case Study 2: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress. These results suggest its potential application in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and their implications:
Functional Group Impact on Bioactivity
- Amino vs. This may limit its ability to cross the blood-brain barrier (BBB) .
- Peptide Conjugates (TIPPy) : Integration into peptide structures () enhances selectivity for opioid receptor heteromers but reduces oral bioavailability due to increased molecular weight and susceptibility to enzymatic degradation .
- Bicyclic and Sulfur-Containing Derivatives : The azabicyclo group () introduces conformational constraints that may improve binding affinity to specific targets, while the sulfanyl group () introduces redox-sensitive functionality .
Physicochemical Properties
- In contrast, the tert-BOC-protected analog () is more lipophilic but metabolically inert .
- Solubility : The 4-hydroxyphenyl group enhances water solubility, but substitutions like methoxy () or trifluoromethoxy () reduce polarity, impacting solubility and absorption .
Biological Activity
Methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate, also known as EM703, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of pulmonary fibrosis and other fibrotic diseases. This article delves into the biological activity of EM703, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula and a specific stereochemistry that contributes to its biological activity. Its structure includes a methylamino group and a hydroxyphenyl moiety, which are critical for its interaction with biological targets.
Research indicates that EM703 exhibits several biological activities:
- Anti-fibrotic Effects : EM703 has been shown to significantly reduce hydroxyproline content in lung tissues, indicating its potential to mitigate fibrosis. In studies involving bleomycin-induced pulmonary fibrosis models, EM703 treatment resulted in diminished collagen production and reduced expression of fibrosis markers such as α-SMA (alpha-smooth muscle actin) and collagen 3α1 .
- Inhibition of TGF-β Signaling : Transforming growth factor-beta (TGF-β) is a key mediator in fibrotic processes. EM703 has been reported to inhibit TGF-β-induced proliferation of mouse lung fibroblasts (MLg2908), effectively reversing the upregulation of fibrotic markers induced by TGF-β exposure. This suggests a mechanism where EM703 modulates the TGF-β/Smad signaling pathway to exert its anti-fibrotic effects .
- Impact on Cytokine Production : The compound also demonstrates anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in experimental models. This reduction correlates with an increase in antioxidant levels, showcasing EM703's potential as an anti-inflammatory agent .
Case Studies
- Pulmonary Fibrosis Model : In a study utilizing a bleomycin-induced pulmonary fibrosis model, administration of EM703 led to significant improvements in lung histopathology. The treatment not only reduced collagen deposition but also improved survival rates in treated mice compared to controls .
- Cell Culture Studies : In vitro studies on MLg2908 cells demonstrated that EM703 effectively inhibited TGF-β-induced fibroblast proliferation and collagen synthesis. The compound's ability to modulate the expression of key proteins involved in fibrosis highlights its therapeutic potential .
Comparative Analysis
The following table summarizes the biological activities observed with EM703 compared to other known anti-fibrotic agents:
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| EM703 | TGF-β inhibition, anti-inflammatory | Reduced hydroxyproline levels and collagen production in lung tissues; improved survival in animal models |
| Metformin | IGF-1 pathway modulation | Increased survival rates and reduced collagen deposition in bleomycin-treated mice |
| Emodin | Nrf2 signaling pathway activation | Anti-inflammatory effects; reduced pro-inflammatory cytokines |
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 224.1) .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities (e.g., diastereomers, unreacted intermediates) .
How can researchers design experiments to investigate its mechanism in enzyme inhibition or receptor modulation?
Advanced Research Question
Experimental Workflow :
Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to targets like tyrosine kinases or serotonin receptors .
In Vitro Assays :
- Enzyme Kinetics : Measure IC₅₀ values via fluorogenic substrates (e.g., Km/Vmax shifts under varying inhibitor concentrations) .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) .
Cell-Based Studies :
- THP-1 Monocytes : Assess anti-inflammatory activity via IL-6/TNF-α suppression () .
- Permeability Assays : Caco-2 monolayers to evaluate blood-brain barrier penetration .
How can contradictions in reported biological activities (e.g., varying IC₅₀ values) be resolved?
Advanced Research Question
Discrepancies may arise from:
- Purity Issues : Trace solvents (e.g., DMSO) or stereochemical impurities (e.g., 1% R-enantiomer) can alter activity .
- Assay Conditions : pH, temperature, or co-solvents (e.g., Tween-80) may affect compound stability .
Resolution Strategies : - Standardized Protocols : Use USP/EP guidelines for bioassays .
- Control Experiments : Include reference inhibitors (e.g., ibuprofen for COX-2 studies) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
What strategies optimize the compound’s stability during storage and in biological matrices?
Advanced Research Question
- Storage : Lyophilize under vacuum at -20°C to prevent hydrolysis of the methyl ester .
- In Biomatrices :
- Plasma Stability : Add esterase inhibitors (e.g., PMSF) or use prodrug approaches .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the hydroxyphenyl group .
How does the hydroxyphenyl group contribute to its pharmacological profile?
Advanced Research Question
- Hydrogen Bonding : The phenolic -OH interacts with catalytic residues (e.g., in COX-2, forming a key H-bond with Tyr385) .
- Metabolic Fate : Glucuronidation at the 4-hydroxy position reduces bioavailability but can be mitigated via methyl ether prodrugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
